molecular formula C23H21ClN4O2 B11267784 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11267784
M. Wt: 420.9 g/mol
InChI Key: KSEVFRMYZGMAEX-UHFFFAOYSA-N
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Description

2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.

    Cyclization: The pyrazole derivative undergoes cyclization with a suitable reagent to form the pyrazolopyrazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-CHLOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE apart is its specific substitution pattern, which enhances its biological activity and selectivity. This makes it a promising candidate for further research and development in various fields .

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C23H21ClN4O2/c1-15(2)16-5-9-19(10-6-16)25-22(29)14-27-11-12-28-21(23(27)30)13-20(26-28)17-3-7-18(24)8-4-17/h3-13,15H,14H2,1-2H3,(H,25,29)

InChI Key

KSEVFRMYZGMAEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

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